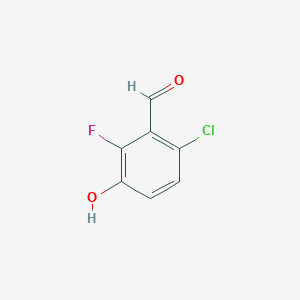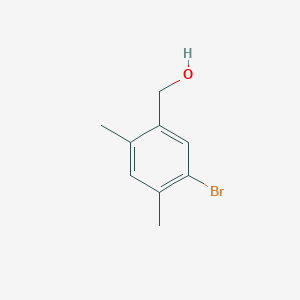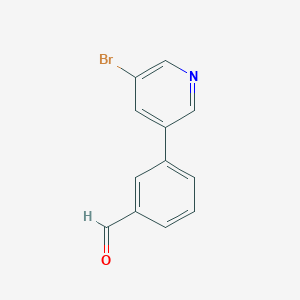
3-(5-Bromo-pyridin-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities can be determined using quantum chemical calculations .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to produce expected regioisomers compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique
Catalytic Reactions and Synthesis
One notable application involves the use of related compounds in Pd-complex catalyzed Suzuki cross-coupling reactions. For instance, the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through the coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with pyridin-4-ylboronic acid showcases a method to create compounds with potential pharmaceutical applications. This process highlights the efficiency and ease of separation, with yields reaching up to 97% under optimized conditions (Wang et al., 2014).
Photophysical Properties
Research into the photophysical properties of carbazole-based D-π-A molecules, including a derivative synthesized from a related structure, underlines the importance of these compounds in understanding intramolecular charge transfer (ICT) effects. These studies help in tuning the chemical structures for targeted properties, such as fluorosolvatochromism and Stokes shifts, which are crucial for the development of materials for optoelectronic applications (Altinolcek et al., 2021).
Sensing and Detection
In another study, 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and its derivatives were explored as fluorescent chemosensors for pH, demonstrating the ability to discriminate between normal and cancer cells based on pH differences. This application is significant in the biomedical field, particularly for the non-invasive detection of cancerous conditions (Dhawa et al., 2020).
Catalysis and Oxidation Reactions
The synthesis and application of tetra-nuclear macrocyclic Zn(II) complexes, derived from related compounds, as catalysts for the oxidation of benzyl alcohol to benzaldehyde, showcase the potential of these compounds in facilitating environmentally friendly oxidation processes with high selectivity and conversion rates (Wang et al., 2021).
Luminescence and Optical Properties
New Zn complexes based on 1,2,4-triazoles synthesized from reactions involving related pyridine analogs exhibit strong green–blue luminescence in the solid state. This characteristic makes them suitable for applications in optoelectronics and as potential components in organic light-emitting diodes (OLEDs) (Gusev et al., 2011).
Safety and Hazards
Orientations Futures
The future directions for 3-(5-Bromo-pyridin-3-yl)benzaldehyde could involve further exploration of its chemical properties and potential applications in various fields. As it is used in various chemical reactions and has been the subject of several studies, there is potential for more extensive research in this area .
Mécanisme D'action
Target of Action
It’s worth noting that bromopyridine derivatives have been studied for their antimicrobial features .
Mode of Action
Bromopyridine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Bromopyridine derivatives have been known to exhibit antimicrobial properties .
Propriétés
IUPAC Name |
3-(5-bromopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFARWUKWNXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

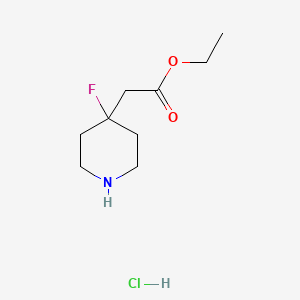


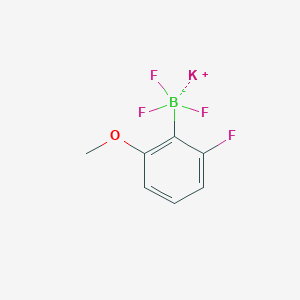

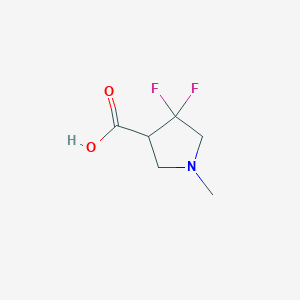
![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)

